MRT68921 Demonstrates >37-Fold Higher Potency for ULK1 and >646-Fold for ULK2 Compared to SBI-0206965
MRT68921 exhibits a significantly lower IC50 for ULK1 and ULK2 compared to the commonly used ULK1 inhibitor SBI-0206965 [1]. In comparative kinase assays, MRT68921 is over 37-fold more potent against ULK1 and over 646-fold more potent against ULK2 [1]. This difference translates to effective ULK inhibition at nanomolar concentrations, a critical factor for minimizing off-target effects in cellular and in vivo studies.
| Evidence Dimension | ULK1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 2.9 nM |
| Comparator Or Baseline | SBI-0206965, IC50 = 108 nM |
| Quantified Difference | 37.2-fold lower (more potent) |
| Conditions | In vitro kinase assay (IC50) |
Why This Matters
Procuring MRT68921 is essential for experiments requiring potent ULK1/2 blockade at low concentrations, directly reducing the risk of compound-specific off-target effects associated with higher dosing.
- [1] MedChemExpress (MCE). ULK Inhibitors Product Comparison Table. Accessed 2024. View Source
